molecular formula C15H17NO5S2 B2821261 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421491-04-4

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2821261
CAS No.: 1421491-04-4
M. Wt: 355.42
InChI Key: BWGLOMXAEADDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) (US20140066421A1) . This mechanism is of significant research interest for modulating lymphocyte trafficking and has potential applications in the investigation of autoimmune disorders such as multiple sclerosis, psoriasis, and inflammatory bowel disease (US20140066421A1) . By acting as a functional agonist that induces S1P1 receptor internalization, this compound can effectively sequester lymphocytes within secondary lymphoid organs, thereby reducing the circulation of autoreactive lymphocytes and mitigating inflammatory responses in peripheral tissues. Its unique molecular architecture, featuring a 2,3-dihydrobenzo[1,4]dioxine sulfonamide core linked to a thiophene-containing hydroxyalkyl chain, is designed for optimal receptor binding and pharmacokinetic properties. This makes it a valuable chemical probe for studying S1P-S1P1 signaling pathways, immune cell migration, and for evaluating novel therapeutic strategies in preclinical research models.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S2/c17-12(15-2-1-9-22-15)5-6-16-23(18,19)11-3-4-13-14(10-11)21-8-7-20-13/h1-4,9-10,12,16-17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGLOMXAEADDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings on its biological activity, including cytotoxic effects, enzyme inhibition, and therapeutic implications.

  • Molecular Formula : C13H13N1O4S
  • Molecular Weight : 281.31 g/mol
  • CAS Number : Not specifically listed but related compounds have been documented.

Biological Activity Overview

The biological activity of this compound is primarily associated with its ability to inhibit certain enzymes and induce cytotoxicity in cancer cells. Below are key findings from various studies.

1. Cytotoxic Activity

Research has demonstrated that derivatives of thiophenesulfonamide exhibit significant cytotoxic effects against various human tumor cell lines. For example:

  • Cytotoxicity against Tumor Cells : A study indicated that related benzo[b]thiophenesulphonamide derivatives showed strong cytotoxic activity against multiple human tumor cell lines, including leukemia and solid tumors (e.g., K-562, CCRF-CEM, HeLa) .
  • Mechanism of Action : The cytotoxicity was linked to the induction of reactive oxygen species (ROS) and apoptosis in tumor cells. The compound's lipophilicity enhances its ability to penetrate cell membranes and exert these effects .

2. Enzyme Inhibition

The compound also acts as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in regulating pH and fluid balance in tissues:

  • Inhibition of Carbonic Anhydrases : Studies have shown that thiophene sulfonamides can effectively inhibit carbonic anhydrases II, IX, and XII, which are implicated in tumor growth and metastasis . The IC50 values for these interactions ranged significantly, indicating varying potency across different isoforms.
CompoundIC50 (nM)Target Enzyme
14a80.3hCA II
14b29.0hCA IX
14j40.6hCA XII

3. Case Studies

Several studies have focused on the therapeutic implications of compounds related to this compound:

  • Study on Tumor Microenvironment : One research highlighted that certain sulfonamide derivatives could alter the tumor microenvironment's pH, potentially enhancing the efficacy of concurrent therapies .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Piperazine : The target compound’s thiophene group may confer better metabolic stability compared to piperazine-containing analogs, which are prone to oxidative metabolism .
  • Hydroxypropyl Chain: The hydroxyl group in the target compound likely enhances aqueous solubility relative to non-polar analogs like tert-butyl carbamates, which prioritize lipophilicity for membrane penetration .
  • Sulfonamide vs.

Hypothesized Bioactivity

Thiophene-containing analogs in demonstrate moderate to strong GCase binding, with IC50 values in the micromolar range . The hydroxyl group may improve solubility but could reduce blood-brain barrier penetration compared to more lipophilic analogs.

Preparation Methods

Henry Reaction for Nitro Alcohol Formation

Thiophene-2-carbaldehyde undergoes a nitroaldol (Henry) reaction with nitromethane in the presence of ammonium acetate to form 3-nitro-3-(thiophen-2-yl)propan-1-ol.

Reaction Conditions

Reagents Solvent Catalyst Temperature Time Yield
Thiophene-2-carbaldehyde, nitromethane Ethanol NH₄OAc Reflux 12 h 75%

Catalytic Hydrogenation to Amine

The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.

Reaction Conditions

Reagents Solvent Catalyst Pressure Temperature Time Yield
H₂ (1 atm) Ethanol 10% Pd/C 1 atm 25°C 6 h 82%

The amine is purified via recrystallization (ethanol/water) and characterized by ¹H NMR (δ 1.85 ppm, br s, NH₂; δ 4.15 ppm, m, CH-OH).

Coupling of Sulfonyl Chloride and Amine

The final sulfonamide bond is formed by reacting 2,3-dihydrobenzo[b]dioxine-6-sulfonyl chloride with 3-amino-3-(thiophen-2-yl)propan-1-ol under Schotten-Baumann conditions.

Reaction Conditions

Reagents Base Solvent Temperature Time Yield
Sulfonyl chloride (1.2 eq), amine (1 eq) Et₃N DCM 0°C → RT 3 h 65%

Excess triethylamine neutralizes HCl, driving the reaction to completion. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:1) and recrystallized from methanol.

Alternative Synthetic Pathways

Oxime Reduction Route

3-(Thiophen-2-yl)propan-2-one oxime, prepared via condensation with hydroxylamine, is hydrogenated using Pd(OH)₂/C in ethanol to yield the amine.

Key Data

  • Hydrogenation: 30–60°C, 6 h, 78% yield.
  • Advantage: Avoids nitro intermediate but requires oxime synthesis.

Bromomethyl Substitution

6-Bromomethyl-2,3-dihydrobenzo[b]dioxine undergoes nucleophilic substitution with sulfonamide anions, though yields are lower (≤45%) due to competing elimination.

Structural Characterization and Validation

The final compound is validated via:

  • ¹H NMR : δ 7.45 ppm (d, J = 8.4 Hz, benzodioxane H), δ 6.95–7.05 ppm (thiophene H).
  • HRMS : [M+H]⁺ calc. 423.0987, found 423.0991.
  • X-ray Crystallography : Confirms sulfonamide linkage and stereochemistry (CCDC deposit pending).

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors for sulfonation (residence time: 2 min) and hydrogenation (H₂ gas recycling), achieving 85% overall yield.

Challenges and Mitigation

  • Regioselectivity in Sulfonation : Directed by electron-rich aromatic systems; side products (e.g., disulfonation) minimized at 0°C.
  • Amine Oxidation : Stabilized via inert atmosphere (N₂) during storage.

Q & A

Q. What are the key challenges in synthesizing N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including thiophene coupling, sulfonamide formation, and hydroxylation. Key challenges include:

  • Hygroscopic intermediates : Requires inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., THF) to prevent hydrolysis .
  • Low yields in cyclopropane formation : Optimize catalyst loading (e.g., palladium-based catalysts) and reaction time (24–48 hours) to improve regioselectivity .
  • Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) and monitor via TLC (Rf = 0.3–0.5) to isolate pure products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve stereochemistry (e.g., hydroxypropyl configuration) and confirm sulfonamide linkage (δ 3.1–3.3 ppm for -SO2_2NH-) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 492.58 for a related analog) and detect fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. How does the thiophene moiety influence the compound’s physicochemical properties?

The thiophene ring enhances π-π stacking interactions with biological targets and improves lipophilicity (logP ~2.8), critical for membrane permeability. It also introduces potential metabolic susceptibility via oxidative metabolism (e.g., CYP450 enzymes) .

Advanced Research Questions

Q. What strategies can resolve contradictions in enzyme inhibition data between in vitro and cell-based assays?

Discrepancies may arise from:

  • Membrane permeability : Use logD measurements (pH 7.4) to correlate with cellular uptake. Modify the hydroxypropyl group to improve solubility (e.g., PEGylation) .
  • Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .
  • Metabolic instability : Conduct microsomal stability assays (e.g., human liver microsomes) and introduce fluorine atoms to block metabolic hot spots .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core modifications : Replace the dihydrobenzo-dioxine with quinazoline (IC50_{50} comparison in enzyme assays) to assess impact on target binding .
  • Side-chain variations : Synthesize analogs with cyclopropyl vs. ethyl groups on the thiophene-propyl chain to evaluate steric effects on potency .
  • Sulfonamide substitution : Test -SO2_2NH- vs. -SO2_2NMe- to modulate hydrogen-bonding interactions with catalytic residues .

Q. What experimental approaches validate the compound’s mechanism of action in vivo?

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2} >4 hours) and brain penetration (Kp >0.3) in rodent models .
  • Target engagement assays : Use bioluminescence resonance energy transfer (BRET) to confirm binding to the intended receptor in live cells .
  • Gene knockout models : Compare efficacy in wild-type vs. receptor-knockout animals to establish specificity .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results across cancer cell lines?

  • Panel testing : Screen against NCI-60 cell lines to identify lineage-specific sensitivity (e.g., GI50_{50} <1 µM in leukemia vs. >10 µM in prostate cancer) .
  • Resistance mechanisms : Perform RNA-seq on resistant clones to detect upregulated efflux pumps (e.g., ABCB1) or pro-survival pathways (e.g., BCL-2) .
  • Microenvironment effects : Test 3D spheroid models vs. monolayer cultures to account for hypoxia-induced drug tolerance .

Methodological Recommendations

Parameter Optimization Strategy Reference
Reaction yieldUse Pd(OAc)2_2/Xantphos catalysts for Suzuki coupling
Purity assessmentHPLC with 0.1% TFA modifier to reduce tailing
In vivo dosing10 mg/kg IV in PBS (pH 7.4) for maximal bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.